Product packaging for 3-Phenyl-2,4(1H,3H)-quinazolinedione(Cat. No.:CAS No. 603-23-6)

3-Phenyl-2,4(1H,3H)-quinazolinedione

Katalognummer: B1267716
CAS-Nummer: 603-23-6
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: BHQNJNLXFVJFFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

3-Phenyl-2,4(1H,3H)-quinazolinedione (CAS Number: 603-23-6) is a synthetically versatile chemical scaffold based on the privileged quinazolinone structure, which is a fused heterocycle comprising a benzene ring and a 2,4-pyrimidinedione ring . This compound serves as a key intermediate in medicinal chemistry for the development of novel therapeutic agents . Its primary research value lies in its role as a precursor for multitarget anticancer and antimicrobial compounds.Recent studies have demonstrated that derivatives of this compound can be designed as dual VEGFR-2/c-Met tyrosine kinase inhibitors . These enzymes are critically involved in tumor angiogenesis and cancer progression; dysregulation of both VEGFR-2 and c-Met signaling pathways is a key driver in the development and metastasis of various human cancers . Furthermore, quinazoline-2,4(1H,3H)-dione derivatives exhibit significant antimicrobial properties by acting as fluoroquinolone-like inhibitors, targeting bacterial DNA gyrase and topoisomerase IV to overcome bacterial resistance problems . The quinazoline-2,4(1H,3H)-dione core is also a recognized pharmacophore in numerous FDA-approved drugs and bioactive molecules, underscoring its broad utility in drug discovery . This product is intended for research applications in chemical synthesis and drug development. It is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O2 B1267716 3-Phenyl-2,4(1H,3H)-quinazolinedione CAS No. 603-23-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-phenyl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h1-9H,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQNJNLXFVJFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209052
Record name 2,4(1H,3H)-Quinazolinedione, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603-23-6
Record name 3-Phenylquinazoline-2,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 603-23-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75220
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 603-23-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51431
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4(1H,3H)-Quinazolinedione, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-PHENYLQUINAZOLINE-2,4-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54UPR9JB8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Structure Activity Relationship Sar Studies of 3 Phenyl 2,4 1h,3h Quinazolinedione Derivatives

Positional Significance of Substituents on the Quinazolinedione Core

The nitrogen atoms at positions 1 and 3 of the quinazolinedione ring are critical hubs for molecular interactions and offer significant opportunities for synthetic modification. Research has shown that substituents at these positions can dramatically alter the biological activity of the parent compound.

For instance, in the quest for novel antibacterial agents, a series of 1,3-disubstituted quinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated. These studies revealed that the incorporation of heterocyclic rings, such as oxadiazole, at both the N-1 and N-3 positions can lead to compounds with significant antibacterial potency.

In the context of anticancer drug design, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR), it has been proposed that bulky substituents at the N-3 position are advantageous. These larger groups are thought to effectively target the hinge region of the EGFR binding pocket, a key interaction for inhibitory activity.

Furthermore, the introduction of sugar moieties at the N-3 position has been explored for anti-angiogenesis activity. A series of 3-N-sugar-substituted quinazolinediones were synthesized and their ability to inhibit the formation of new blood vessels was investigated, highlighting the diverse therapeutic applications that can be accessed through N-3 modification.

PositionSubstituent TypeObserved Biological ActivityKey Findings
N-1 and N-3Heterocyclic rings (e.g., oxadiazole)AntibacterialDual substitution can enhance antibacterial potency.
N-3Bulky substituentsAnticancer (EGFR inhibition)Larger groups may effectively target the EGFR hinge region.
N-3Sugar moietiesAnti-angiogenesisDemonstrates the potential for diverse therapeutic applications through N-3 modification.

Modifications to the fused benzene ring of the quinazolinedione core at positions C-6, C-7, and C-8 are crucial for fine-tuning the electronic and steric properties of the molecule, thereby influencing its biological activity.

SAR studies on quinazolinone derivatives as EGFR kinase inhibitors have demonstrated that the introduction of electron-donating groups at the C-6 and C-7 positions can enhance activity. Specifically, a 6,7-dimethoxy substitution pattern has been identified as being particularly favorable for EGFR inhibition. For anticonvulsant activity in the related 4(3H)-quinazolinone series, a chlorine atom at the C-7 position was found to be beneficial.

Furthermore, the introduction of a halogen, such as iodine, at the C-6 position of a 4-quinazolinone scaffold has been shown to result in compounds with sub-micromolar activity against Cyclin-Dependent Kinase 9 (CDK9), an important target in cancer therapy. While much of the specific data is on the 4(3H)-quinazolinone isomer, these findings provide valuable insights into the potential impact of substitutions on the 2,4(1H,3H)-quinazolinedione core. General SAR principles suggest that positions C-6 and C-8 are significant for modulating pharmacological activity.

PositionSubstituent TypeTarget/ActivityKey Findings
C-6, C-7Electron-donating groups (e.g., dimethoxy)Anticancer (EGFR inhibition)Enhances inhibitory activity.
C-7ChlorineAnticonvulsantFavorable for activity in related quinazolinones.
C-6IodineAnticancer (CDK9 inhibition)Leads to potent, sub-micromolar inhibitors in related scaffolds.

The C-2 position of the quinazolinedione ring presents another strategic site for modification to alter the biological profile of the lead compound. While direct SAR data on 3-Phenyl-2,4(1H,3H)-quinazolinedione is limited, studies on related quinazolinone structures provide valuable guidance.

For instance, in the development of antibacterial agents, modifications at the 2-position of the quinazoline (B50416) ring have been a key strategy. Similarly, 2-substituted quinazolin-4(3H)-ones have been investigated for their antiproliferative activities.

In a series of 2-phenylquinazolin-4(3H)-ones, the antioxidant activity was found to be dependent on the presence of hydroxyl and methoxy groups on the C-2 phenyl ring. This highlights the importance of the electronic nature of the substituent at this position for specific biological activities.

Pharmacophore Identification and Optimization

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound derivatives, pharmacophore models have been instrumental in understanding their interaction with various biological targets and in guiding the design of new, more potent analogs.

A key aspect of the pharmacophore for many quinazolinedione derivatives is the presence of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The quinazolinedione core itself provides crucial hydrogen bonding features through its carbonyl groups and N-H protons. The phenyl group at the N-3 position often contributes to hydrophobic and aromatic interactions within the target's binding site.

Optimization of the pharmacophore involves strategically modifying the lead compound to better fit the identified pharmacophoric features. This can include the introduction of additional hydrogen bond donors or acceptors, altering the size and nature of hydrophobic groups, and modifying the electronic properties of the aromatic rings. For example, in the design of dual VEGFR-2/c-Met tyrosine kinase inhibitors, a novel series of 3-phenylquinazolin-2,4(1H,3H)-diones with a thiourea (B124793) moiety was designed based on the pharmacophore of known inhibitors. Docking studies revealed that the α-oxo moiety in the quinazoline ring formed a critical hydrogen bond with a key amino acid residue in the c-Met tyrosine kinase active site.

Through iterative cycles of pharmacophore modeling, synthesis, and biological evaluation, researchers can refine the molecular structure of this compound derivatives to enhance their affinity and selectivity for a given biological target, ultimately leading to the development of more effective therapeutic agents.

Future Horizons: Charting the Next Wave of this compound Research

The field of medicinal chemistry continues to evolve, with a significant focus on heterocyclic compounds due to their diverse pharmacological activities. Among these, the this compound scaffold has emerged as a privileged structure, demonstrating a wide array of biological effects. As researchers delve deeper into its potential, several key areas are poised for significant advancement, promising to unlock new therapeutic applications and refine our understanding of this versatile compound and its derivatives. This article explores the future perspectives and research directions in the chemistry of this compound, from innovative synthetic strategies to the potential for clinical translation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-phenyl-2,4(1H,3H)-quinazolinedione, and how can structural purity be verified?

  • Methods :

  • Cyclization with urea : Reacting 2-aminobenzoylhydrazine derivatives with urea in refluxing decalin yields 3-amino-substituted quinazolinediones (e.g., 3-amino-2,4(1H,3H)-quinazolinedione) .
  • Thermal cyclization : Heating 1-(2-aminobenzoyl)semicarbazide in decalin produces quinazolinediones, though intermediates may require re-evaluation due to potential misidentification .
    • Verification :
  • Use 1^1H/13^{13}C NMR to confirm ring system substitution patterns. X-ray crystallography (e.g., for compound 11 in ) resolves ambiguities in tautomerism or regiochemistry .
  • Compare melting points and spectral data with literature (e.g., 3-methyl-2,4(1H,3H)-quinazolinedione in ) .

Q. How should this compound be stored to ensure stability during biological assays?

  • Storage : Dissolve in DMSO (20 mM stock) and store at 4°C to prevent degradation. Avoid repeated freeze-thaw cycles .
  • Handling : Use analytical-grade reagents for solubility studies in aqueous buffers (e.g., PBS) to mimic physiological conditions .

Q. What pharmacological screening models are suitable for initial bioactivity assessment?

  • Antiviral assays : Test inhibition of influenza A (H1N1) or coxsackievirus in chicken embryo models (e.g., 0.1–0.2% concentration ranges for viral suppression) .
  • Immunomodulatory assays : Measure splenocyte proliferation using concanavalin A-induced lymphocyte activation at 105^{-5}–103^{-3} mol/L .

Advanced Research Questions

Q. How can conflicting structural assignments in quinazolinedione synthesis be resolved?

  • Case Study : Langis and Charest initially reported a seven-membered benzotriazepinedione product, but reanalysis confirmed a six-membered quinazolinedione structure via methylation (e.g., converting 12 to 21 in Scheme VI) .
  • Methodology :

  • Comparative synthesis : Methylate intermediates (e.g., 20 → 21) and validate via 1^1H NMR shifts .
  • Thermodynamic analysis : Favor six-membered rings due to lower strain energy; DFT calculations predict stability .

Q. What mechanistic insights explain the formation of quinazolinediones from quinazolinethiones?

  • Oxidation pathway : Sodamide generates sodium peroxide in situ, oxidizing thione to dione via a sulfoxide intermediate (Table 1 in ) .
  • Kinetic studies : Monitor reaction progress using UV-Vis spectroscopy at 280 nm (quinazolinedione absorption band) .

Q. How can synthetic yields be optimized for derivatives with substituents on the phenyl ring?

  • Green chemistry : Use on-water synthesis ( ) with aryl amines and CO2_2/DMAP catalysis for 70–90% yields .
  • Microwave-assisted cyclization : Reduce decalin reflux time from 12 hours to 30 minutes for 3-substituted derivatives .

Methodological Notes

  • Contradiction resolution : When literature reports conflicting structures (e.g., ), replicate syntheses with modern analytical tools (e.g., HRMS, 2D NMR) to validate claims .
  • Bioassay design : For antiviral studies, combine in vitro (cell-based) and in vivo (mouse pneumonia) models to assess efficacy and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-2,4(1H,3H)-quinazolinedione
Reactant of Route 2
Reactant of Route 2
3-Phenyl-2,4(1H,3H)-quinazolinedione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.